molecular formula C10H12N2O2S B1277440 3-Cyano-N-isopropylbenzenesulfonamide CAS No. 1003740-72-4

3-Cyano-N-isopropylbenzenesulfonamide

Cat. No.: B1277440
CAS No.: 1003740-72-4
M. Wt: 224.28 g/mol
InChI Key: OKKAJYBALWPQJM-UHFFFAOYSA-N
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Description

3-Cyano-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S. It is characterized by the presence of a cyano group (–CN) and an isopropyl group attached to a benzenesulfonamide core. This compound is typically a colorless to pale yellow crystalline solid with a strong ammonia-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-N-isopropylbenzenesulfonamide is synthesized through the reaction between isocyanate and a sulfonamide functional group. The reaction typically involves the use of an appropriate solvent and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functional derivatives.

    Substitution: The compound can participate in substitution reactions, where the cyano or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyano-N-isopropylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. One of the important mechanisms is the inhibition of carbonic anhydrase isozymes, which plays a role in its potential anticancer activity. The compound may also interact with other enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-methylbenzenesulfonamide
  • 3-Cyano-N-ethylbenzenesulfonamide
  • 3-Cyano-N-propylbenzenesulfonamide

Uniqueness

3-Cyano-N-isopropylbenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets.

Biological Activity

3-Cyano-N-isopropylbenzenesulfonamide is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of an isopropyl group attached to a benzenesulfonamide moiety. This structure influences its chemical reactivity and biological properties.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • CAS Number : 1003740-72-4
  • Melting Point : Approximately 150 °C to 160 °C, depending on purity
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase Isozymes : This compound has been shown to inhibit specific carbonic anhydrase isozymes, which are involved in various physiological processes including pH regulation and ion transport. This inhibition may contribute to its anticancer properties by disrupting tumor microenvironment homeostasis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria by interfering with cell wall synthesis or metabolic pathways essential for survival.
  • Potential Anticancer Properties : Research indicates that compounds with similar structures may exert cytotoxic effects on cancer cells, suggesting that this compound could be explored further as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibits cell wall synthesis,
AnticancerInhibits carbonic anhydrase isoforms,
Enzyme InhibitionInteracts with various enzymes affecting metabolism

Case Study Insights

  • Antimicrobial Efficacy : A study conducted by NashBio highlighted the compound's potential against resistant bacterial strains. The research utilized in vitro assays to demonstrate significant inhibition of bacterial growth at various concentrations, suggesting its utility in developing new antimicrobial therapies .
  • Cancer Cell Studies : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms linked to apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundStructural DifferenceNotable Activity
3-Cyano-N-methylbenzenesulfonamideMethyl group instead of isopropylSimilar antimicrobial effects
3-Cyano-N-ethylbenzenesulfonamideEthyl group instead of isopropylReduced potency compared to isopropyl variant
3-Cyano-N-propylbenzenesulfonamidePropyl group instead of isopropylIntermediate activity level

This comparison illustrates how variations in alkyl groups can influence solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

3-cyano-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKAJYBALWPQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428964
Record name 3-cyano-N-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003740-72-4
Record name 3-cyano-N-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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